(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Description
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is a hydrazide derivative featuring a pyridine core substituted with a trifluoromethyl group, a morpholine ring, and a sulfanyl-linked acetic hydrazide moiety. Its molecular structure combines electron-withdrawing (trifluoromethyl) and electron-donating (morpholine) groups, which may influence its physicochemical properties and biological activity. The compound is likely synthesized via a multi-step process involving:
Preparation of the pyridine scaffold with morpholine and trifluoromethyl substituents (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) .
Introduction of the sulfanyl-acetic acid group, followed by conversion to the hydrazide derivative through reaction with hydrazine or its derivatives .
The compound’s CAS number (1053659-69-0) corresponds to its acetic acid precursor, (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, a high-purity intermediate manufactured for pharmaceutical applications .
Properties
IUPAC Name |
2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2S/c13-12(14,15)8-5-9(19-1-3-21-4-2-19)17-11(6-8)22-7-10(20)18-16/h5-6H,1-4,7,16H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCWHLHVBBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134181 | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-62-7 | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide generally involves:
- Construction or functionalization of the 4-(trifluoromethyl)pyridine core.
- Introduction of the morpholinyl group at the 6-position of the pyridine ring.
- Formation of the sulfanyl linkage at the 2-position.
- Attachment of the acethydrazide moiety via nucleophilic substitution or hydrazinolysis.
Preparation of the Pyridine Core with Trifluoromethyl Substitution
The 4-(trifluoromethyl)pyridine scaffold can be synthesized via cyclization reactions involving fluoroalkylated precursors. According to recent research, three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates with methyl ketones and ammonium acetate affords 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones, which are close analogs to the pyridine core needed.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-Polyfluoroalkyl-3-oxopropanoates + methyl ketones + ammonium acetate | Formation of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones |
This method provides a facile route to the trifluoromethyl-substituted pyridine nucleus, which can be further functionalized.
Introduction of Morpholinyl Group at 6-Position
Substitution at the 6-position with a morpholinyl group typically involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine derivative. Morpholine, a secondary amine, can displace a leaving group such as a halide (e.g., chlorine) at the 6-position under controlled conditions to yield 6-morpholinyl-substituted pyridine derivatives.
Formation of the Sulfanyl Linkage at 2-Position
The sulfanyl (-S-) linkage at the 2-position of the pyridine ring is generally introduced by reaction of 2-halopyridines with thiol or thiolate nucleophiles. For this compound, the sulfanyl group connects the pyridine to an acethydrazide moiety, indicating that the sulfanyl group is a linker between the pyridine and the acethydrazide.
Preparation of Acethydrazide and Its Coupling
Acethydrazide is typically prepared by hydrazinolysis of ethyl acetate or similar esters. A patented method describes the preparation of acethydrazide by heating ethyl acetate with hydrazine hydrate, followed by cyclization and further functionalization steps.
| Step | Reaction Description | Key Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Hydrazinolysis of ethyl acetate | Ethyl acetate + Hydrazine hydrate, heating | Yields acethydrazide |
| 2 | Cyclization with triphosgene to form cyclic intermediate | Acethydrazide + Triphosgene, heating | Triphosgene replaces toxic phosgene, safer |
| 3 | Alkylation with chloroacetone | Cyclic intermediate + Chloroacetone | Formation of alkylated intermediate |
| 4 | Ring-opening and ring-expansion with hydrazine hydrate | Alkylated intermediate + Hydrazine hydrate | Final product formation |
This stepwise approach ensures high yield and reduced byproduct formation, suitable for scale-up.
Coupling of Pyridine Sulfanyl Intermediate with Acethydrazide
The final step involves coupling the 2-sulfanyl substituted pyridine intermediate with acethydrazide. This is likely achieved via nucleophilic substitution or condensation reactions under controlled pH and temperature to yield this compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | 3-Polyfluoroalkyl-3-oxopropanoates + methyl ketones | Ammonium acetate, heating | 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one |
| 2 | Nucleophilic substitution | 6-chloro-4-(trifluoromethyl)pyridine + morpholine | Heating, solvent (e.g., DMF) | 6-Morpholin-4'-yl-4-(trifluoromethyl)pyridine |
| 3 | Sulfanyl linkage formation | 2-halopyridine derivative + thiol/thiolate | Base, solvent, controlled temp | 2-(sulfanyl)pyridine intermediate |
| 4 | Hydrazinolysis | Ethyl acetate + hydrazine hydrate | Heating | Acethydrazide |
| 5 | Coupling | Pyridine sulfanyl intermediate + acethydrazide | Mild heating, solvent (e.g., ethanol) | This compound |
Research Findings and Optimization Notes
Use of Triphosgene: Triphosgene is preferred over phosgene for cyclization steps due to lower toxicity and easier handling, facilitating safer scale-up.
Hydrazinolysis Efficiency: Hydrazinolysis of esters to acethydrazide under heating provides high yields and straightforward purification.
Alkylation and Ring Expansion: Optimizing reaction temperature and post-treatment steps during alkylation and ring expansion significantly improves yields and reduces byproducts.
Substitution Reactions: Morpholine substitution at the 6-position requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.
Environmental and Safety Considerations: Selection of solvents and reagents with lower toxicity and environmental impact is critical for industrial application.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Core Heterocycle: The target compound’s pyridine core (vs. benzene in 2c or pyrimidine in 4) may enhance metabolic stability and π-stacking interactions in biological targets . The morpholine substituent improves solubility compared to non-polar groups (e.g., tert-butyl in 2b) .
Functional Groups :
- The acethydrazide moiety enables metal coordination or hydrogen bonding, a feature shared with herbicidal hydrazides like 2c .
- Trifluoromethyl groups (common in all listed compounds) enhance lipophilicity and resistance to oxidative metabolism .
Biological Activity: 2c exhibits pre-emergent herbicidal activity, attributed to its nitro groups and trifluoromethyl substituent . The target compound’s morpholine group may redirect its mode of action toward enzyme inhibition (e.g., acetylcholinesterase or metalloproteases).
Physicochemical Properties (Inferred)
| Property | Target Compound | N′-[2,6-Dinitrophenyl]acethydrazide (2c) | 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol (estimated) | 336.2 g/mol | 260.1 g/mol |
| Solubility | Moderate (polar groups) | Low (nitro groups reduce solubility) | Low (chloro substituents) |
| LogP | ~2.5–3.5 | ~3.0–3.8 | ~3.2–4.0 |
Biological Activity
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables summarizing its activity.
The molecular formula of this compound is , with a molecular weight of approximately 332.34 g/mol. The compound features a morpholine ring, a trifluoromethyl group, and a pyridine moiety, which are significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells in vitro. Specific assays revealed a dose-dependent reduction in cell viability in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in animal models, showing a significant reduction in inflammatory markers.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Case Study 1 : In a study involving human cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM. This effect was attributed to the activation of caspase pathways.
- Case Study 2 : An animal model study demonstrated that administration of the compound resulted in decreased tumor size and weight compared to control groups, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Effective against E. coli and S. aureus at 50 µg/mL |
| Anticancer | MTT assay | IC50 = 10 µM in breast cancer cells |
| Anti-inflammatory | Carrageenan-induced paw edema model | Reduced edema by 40% at 20 mg/kg |
Q & A
Q. How can researchers optimize the synthetic route for (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide?
- Methodological Answer : The compound’s synthesis can be optimized by leveraging strategies from analogous morpholine-containing heterocycles. For example, phosphorylation with POCl₃ at 100°C (as in Reference Example 93, EP 4374877) improves reactivity for halogenation steps . Key parameters include:
- Reaction Temperature : Elevated temperatures (e.g., 100°C) enhance nucleophilic substitution efficiency.
- Solvent Selection : Dichloromethane is preferred for extraction due to its immiscibility with water and compatibility with sodium sulfate drying .
- Purification : Crude products may require column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
- LCMS : Confirm molecular weight (e.g., m/z 217 [M+H]+ in EP 4374877) and purity via retention time (e.g., 1.03 minutes under SMD-TFA05 conditions) .
- NMR : 1H/13C/15N-NMR (as in ) resolves morpholine ring protons (δ 3.6–3.8 ppm) and pyridinyl sulfur environments .
- HPLC : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in medicinal chemistry applications?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, critical for drug-likeness. Computational studies (e.g., DFT calculations) can map its electron-withdrawing effects on the pyridine ring, while X-ray crystallography (e.g., Acta Cryst. E data ) reveals steric interactions with adjacent substituents. Experimental validation:
- SAR Studies : Replace CF₃ with CH₃ or Cl to assess changes in bioactivity (e.g., antimicrobial assays in ) .
- Solubility Assays : Compare logD values in PBS (pH 7.4) to quantify hydrophobicity shifts.
Q. What strategies resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Contradictions often stem from variable alkylation conditions or impurity profiles. Systematic approaches include:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to optimize parameters like temperature, catalyst loading, and solvent polarity (inspired by flow-chemistry optimization in ) .
- Byproduct Analysis : Use LCMS/MS to identify side products (e.g., tetrafluoroborate salts from alkylation, as in ) and adjust stoichiometry .
- Reproducibility Checks : Validate protocols using deuterated solvents (e.g., CD₃CN) to track reaction progress via in-situ NMR .
Q. How can researchers design derivatives to probe the role of the morpholine ring in biological target engagement?
- Methodological Answer : Focus on modular substitutions while retaining core pharmacophores:
- Ring Modifications : Replace morpholine with piperazine or thiomorpholine to assess conformational flexibility (see for morpholine-phenylpyrimidine hybrids) .
- Bioisosteres : Introduce sulfone or carbonyl groups to mimic morpholine’s hydrogen-bonding capacity.
- Binding Assays : Use SPR or ITC to measure affinity changes against targets like kinases or GPCRs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
